molecular formula C16H18N4O2 B2497278 N-phenyl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide CAS No. 1797270-72-4

N-phenyl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide

Cat. No.: B2497278
CAS No.: 1797270-72-4
M. Wt: 298.346
InChI Key: PVNNNDIJJPGTIN-UHFFFAOYSA-N
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Description

N-phenyl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide is a complex organic compound that contains a piperidine ring, a phenyl group, a pyridazine ring, and a carboxamide group. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry.

Preparation Methods

The specific synthetic routes and reaction conditions can vary, but common methods include cyclization, hydrogenation, and amination reactions . Industrial production methods often involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

N-phenyl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.

Scientific Research Applications

N-phenyl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic effects in various diseases.

    Industry: It is used in the development of new materials and chemicals.

Comparison with Similar Compounds

N-phenyl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide can be compared with other similar compounds, such as:

    Pyridazine derivatives: These compounds also contain a pyridazine ring and have similar biological activities.

    Piperidine derivatives: These compounds contain a piperidine ring and are used in various pharmaceutical applications.

    Carboxamide derivatives: These compounds contain a carboxamide group and have diverse chemical and biological properties

Properties

IUPAC Name

N-phenyl-4-pyridazin-3-yloxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-16(18-13-5-2-1-3-6-13)20-11-8-14(9-12-20)22-15-7-4-10-17-19-15/h1-7,10,14H,8-9,11-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNNNDIJJPGTIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CC=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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